molecular formula C18H17NO B12592868 2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde CAS No. 590398-07-5

2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde

Cat. No.: B12592868
CAS No.: 590398-07-5
M. Wt: 263.3 g/mol
InChI Key: VWURQLAMTYWLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a cyclopentyl group attached to the indole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives often involves multistep synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, high-pressure reactors, and advanced purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. The cyclopentyl group may enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of both the cyclopentyl group and the aldehyde group on the indole ring. This combination may confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

590398-07-5

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde

InChI

InChI=1S/C18H17NO/c20-11-16-15-10-9-12-5-3-4-8-14(12)18(15)19-17(16)13-6-1-2-7-13/h3-5,8-11,13,19H,1-2,6-7H2

InChI Key

VWURQLAMTYWLCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.